molecular formula C11H14FNO2 B123334 Tert-butyl 4-amino-2-fluorobenzoate CAS No. 140373-77-9

Tert-butyl 4-amino-2-fluorobenzoate

Cat. No.: B123334
CAS No.: 140373-77-9
M. Wt: 211.23 g/mol
InChI Key: FCCRKNYAZJHMME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 4-amino-2-fluorobenzoate is a chemical compound with the molecular formula C11H14FNO2 The primary targets of this compound are currently not well-documented in the available literature

Pharmacokinetics

It’s known that the compound is asolid at room temperature , which could impact its absorption and distribution. Its molecular weight of 211.24 might also influence its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and could potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-fluorobenzoate typically involves the esterification of 4-amino-2-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-amino-2-fluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-fluorobenzoate is unique due to the presence of both the tert-butyl ester and the fluorine atom, which confer distinct physicochemical properties. The tert-butyl group increases the compound’s lipophilicity, enhancing its membrane permeability, while the fluorine atom can improve binding affinity and metabolic stability .

Properties

IUPAC Name

tert-butyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCRKNYAZJHMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434890
Record name TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140373-77-9
Record name TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140373-77-9
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Synthesis routes and methods I

Procedure details

A solution of 1.109 g (20.73 mmol, 10 eq.) of ammonium chloride in 6.25 ml of ethanol and 3.125 ml of water was heated to 95° C., and 500 mg (2.07 mmol) of tert-butyl 2-fluoro-4-nitrobenzoate were added. 347 mg (6.22 mmol, 3 eq.) of iron powder were added in small portions over 1 h. The reaction mixture was then stirred at 95° C. for 30 min, and the hot mixture was then filtered through kieselguhr. The filter cake was washed with ethanol and the filtrate was freed from ethanol under reduced pressure. The aqueous phase was extracted three times with in each case 20 ml of diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 30%-50% mixtures). Yield: 280 mg (51% of theory).
Quantity
1.109 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.125 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
347 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl 2-fluoro-4-nitrobenzoate (24.2 g, 0.100 mol) was added to a warm (95° C.) solution of ammonium chloride (53.5 g, 1.00 mol), dissolved in ethanol (300 ml) and water (150 ml). Iron powder (325 mesh, 16.8 g, 0.300 mol) was added with stirring in small portions over ca. 1 h. The reaction mixture was stirred and heated at 95° C. for another 30 minutes and then filtered while still warm. The filter cake was washed thoroughly with excess ethanol. The filtrate and washings were diluted with water (1 L) and extracted with ether (3×150 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), and evaporated to give the product as an off-white solid (21.1 g, 98%); mp 100-101° C. 1H NMR.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
16.8 g
Type
catalyst
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-2-fluorobenzoate
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Reactant of Route 6
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